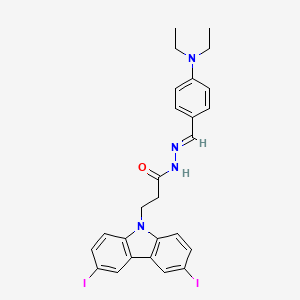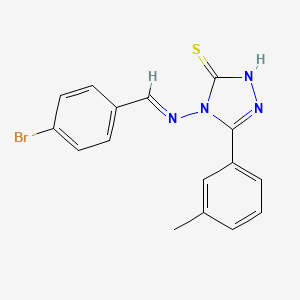![molecular formula C98H91Cl5NP4Ru2+ B12054219 (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B12054219.png)
(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] is a chiral catalyst and ligand complex used in various asymmetric reactions. The compound is known for its high efficiency and selectivity in catalyzing reactions, making it a valuable tool in synthetic chemistry. The compound’s structure includes two ruthenium atoms coordinated with T-BINAP ligands and three bridging chloride ions, with a dimethylammonium counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] typically involves the reaction of ruthenium chloride with T-BINAP ligands in the presence of a base. The reaction is carried out under inert conditions to prevent oxidation and degradation of the complex. The resulting product is purified through recrystallization or chromatography to obtain the desired chiral catalyst.
Industrial Production Methods
Industrial production of (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Substitution: The complex can undergo substitution reactions, where ligands or atoms in the complex are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] include hydrogen gas for reduction reactions, oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as inert atmosphere, specific temperatures, and solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from reactions involving (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] depend on the type of reaction and the substrates used. For example, in hydrogenation reactions, the product is often a reduced form of the substrate, while in oxidation reactions, the product is an oxidized form of the substrate.
Scientific Research Applications
(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] involves the coordination of the ruthenium atoms with the T-BINAP ligands, creating a chiral environment that facilitates asymmetric catalysis. The complex interacts with substrates through coordination bonds, enabling the transfer of atoms or groups to the substrate in a stereoselective manner. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparison with Similar Compounds
Similar Compounds
- ®-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]
- (S)-[(RuCl(H8-BINAP))2(mu-Cl)3[NH2Me2]
- (S)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]
Uniqueness
(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2] is unique due to its high selectivity and efficiency in catalyzing asymmetric reactions. Compared to similar compounds, it offers better enantioselectivity and yield in many reactions, making it a preferred choice for researchers and industrial applications.
Properties
Molecular Formula |
C98H91Cl5NP4Ru2+ |
|---|---|
Molecular Weight |
1786.1 g/mol |
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride |
InChI |
InChI=1S/2C48H40P2.C2H7N.5ClH.2Ru/c2*1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-3-2;;;;;;;/h2*5-32H,1-4H3;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 |
InChI Key |
BKLYSQLZSZMPAP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CNC.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12054183.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12054190.png)







